molecular formula C11H20O B8448622 2-(2,4,4-Trimethylcyclopentyl)-propanal

2-(2,4,4-Trimethylcyclopentyl)-propanal

Cat. No.: B8448622
M. Wt: 168.28 g/mol
InChI Key: MIGLSAUGGYMUTK-UHFFFAOYSA-N
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Description

The research applications and mechanistic details for 2-(2,4,4-Trimethylcyclopentyl)-propanal are not currently well-documented in commonly accessible public sources. As a cyclopentane derivative, it is likely of interest in the field of organic synthesis and fragrance research. Researchers are encouraged to consult specialized scientific literature and databases such as SciFinder or Reaxys to investigate its specific properties, potential reactions, and applications. This product is strictly for laboratory research purposes.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(2,4,4-trimethylcyclopentyl)propanal

InChI

InChI=1S/C11H20O/c1-8-5-11(3,4)6-10(8)9(2)7-12/h7-10H,5-6H2,1-4H3

InChI Key

MIGLSAUGGYMUTK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1C(C)C=O)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Stability : The cyclopentane ring in the target compound likely enhances thermal stability compared to linear aldehydes (e.g., propanal) due to reduced conformational flexibility .
  • Applications: Substituted aldehydes with bulky groups are preferred in long-lasting fragrances, whereas alcohols (e.g., 2-Phenyl-2-propanol) are used in solvents or intermediates .
  • Synthetic Challenges : The steric hindrance of the trimethylcyclopentyl group may complicate synthetic routes compared to less hindered analogs like 3-Phenylpropene .

Preparation Methods

Substrate Preparation: 1,5-Dienes and Cyclization

The synthesis of 2-(2,4,4-trimethylcyclopentyl)-propanal begins with the preparation of 1,5-diene precursors, such as ethyl 2,3,7-trimethylocta-2,6-dienoate. This compound is synthesized via a Wittig-Horner reaction between aldehydes/ketones and phosphonoacetate esters. For example, reacting isophorone-derived aldehydes with diethylphosphonoacetonitrile in tetrahydrofuran (THF) yields α,β-unsaturated nitriles, which are hydrogenated to generate cyclopentane frameworks.

Catalytic Reductive Coupling

Cyclization of 1,5-dienes into cyclopentyl derivatives employs iron(III) or cobalt(III) catalysts, such as Fe(acac)₃ or Co(acac)₃, in protic solvents like ethanol. A representative procedure involves stirring ethyl 2,3,7-trimethylocta-2,6-dienoate with Fe(acac)₃ (5 mol%) and phenylsilane (PhSiH₃) at 25°C for 20 hours, achieving an 82% yield of ethyl 2-(1,2,2-trimethylcyclopentyl)propanoate after distillation. The reaction proceeds via a radical mechanism, where the catalyst facilitates hydrogen atom transfer (HAT) to promote olefin coupling.

Table 1. Reductive Coupling Conditions and Outcomes

SubstrateCatalystReductantSolventTemperature (°C)Yield (%)
Ethyl 2,3,7-trimethylocta-2,6-dienoateFe(acac)₃PhSiH₃Ethanol2582
2-(2,4,4-Trimethylcyclopentyl)propanenitrileCo(acac)₃NaBH₄Toluene4070

Nitrile Intermediate Routes and Functional Group Transformations

Condensation and Decarboxylation

Cyclopentanone intermediates, such as 2,4,4-trimethylcyclopentanone, are condensed with alkyl cyanoacetates (e.g., methyl cyanoacetate) in cyclohexane under Dean-Stark conditions to remove water. Ammonium acetate (10 mol%) catalyzes the Knoevenagel condensation, yielding methyl 2-cyano-2-(2,4,4-trimethylcyclopentylidene)acetate. Subsequent decarboxylation in N-methylpyrrolidone (NMP) with lithium chloride at 150°C for 3 hours produces 2-(2,4,4-trimethylcyclopentyl)propanenitrile, a critical precursor.

Reduction of Nitriles to Aldehydes

The nitrile-to-aldehyde conversion is achieved via partial reduction using DIBAL in toluene at 10°C. For instance, treating 2-(2,4,4-trimethylcyclopentyl)propanenitrile with 1.2 equivalents of DIBAL followed by quenching with acetic acid/water/ice yields the target aldehyde in 70% yield after distillation. This method selectively reduces nitriles without over-reduction to amines or alcohols, contingent on strict temperature control and reagent stoichiometry.

Table 2. Nitrile Reduction Parameters

Nitrile PrecursorReducing AgentSolventTemperature (°C)Yield (%)
2-(2,4,4-Trimethylcyclopentyl)propanenitrileDIBALToluene1070
2-(2,4,4-Trimethylcyclopentyl)acrylonitrileH₂/Pd-CToluene4065

Stereochemical Control and Diastereomer Separation

Hydrogenation-Induced Stereoselectivity

Hydrogenation of α,β-unsaturated nitriles over palladium-on-charcoal (5% Pd/C) under 20 bar H₂ at 40°C generates diastereomeric mixtures. For example, hydrogenating 2-(2,4,4-trimethylcyclopentyl)acrylonitrile produces four diastereomers in ratios of 8:18:22:52, separable via fractional distillation. The exo-methylene group’s geometry (E/Z) influences the final cyclopentane ring conformation, with axial methyl groups favoring thermodynamic stability.

Chromatographic Purification

Flash chromatography on silica gel (Merck 60, 0.040–0.063 mm) resolves esters and aldehydes using hexane/ethyl acetate gradients. Ethyl 2-(1,2,2-trimethylcyclopentyl)propanoate elutes at Rf = 0.45 (hexane:EtOAc 95:5), while the aldehyde derivative requires polar eluents (hexane:EtOAc 85:15).

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The aldehyde proton in this compound appears as a singlet at δ 9.72 ppm in CDCl₃, while cyclopentyl methyl groups resonate as singlets at δ 1.02–1.15 ppm. Ethyl ester precursors exhibit characteristic quartets for ethoxy groups (δ 4.19 ppm, J = 7.2 Hz) and multiplet patterns for olefinic protons.

Infrared (IR) Spectroscopy

Key IR absorptions include a strong aldehyde C=O stretch at 1725 cm⁻¹ and nitrile C≡N peaks at 2249 cm⁻¹. Cyclopentane C-H bending vibrations appear between 840–885 cm⁻¹, confirming ring substitution patterns.

Process Optimization and Scale-Up Considerations

Solvent Selection and Reaction Efficiency

Polar aprotic solvents (e.g., NMP) enhance decarboxylation rates but require post-reaction acid washes to remove lithium chloride byproducts. Nonpolar solvents like toluene improve DIBAL solubility, enabling homogeneous reductions at low temperatures.

Catalyst Recycling and Cost Analysis

Iron(III) catalysts offer cost advantages over cobalt analogues, with Fe(acac)₃ recoverable via aqueous extraction. However, cobalt systems tolerate broader substrate scope, including sterically hindered dienes .

Q & A

Q. What are the recommended synthetic routes for 2-(2,4,4-Trimethylcyclopentyl)-propanal, and how can structural purity be validated?

Methodological Answer:

  • Synthesis: The compound can be synthesized via alkylation of cyclopentane derivatives followed by oxidation of the resulting alcohol intermediate. For example, the 2,4,4-trimethylcyclopentyl moiety can be functionalized using Grignard reagents or palladium-catalyzed cross-coupling reactions, as seen in structurally related aldehydes .
  • Characterization: Validate purity using 1H NMR and 13C NMR (e.g., δ 9.6–9.8 ppm for the aldehyde proton, δ 190–200 ppm for the carbonyl carbon). Compare spectral data with analogs like 2-(2-chlorophenyl)-2-methylpropanal, where NMR confirmed stereochemical integrity .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro assays: Prioritize enzyme inhibition or receptor-binding assays (e.g., Toll-like receptor 7 modulation, inspired by analogs with 2,4,4-trimethylpentane groups in immunomodulatory studies ).
  • Toxicity screening: Use cell viability assays (MTT or resazurin) in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,4-trimethylcyclopentyl group influence reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Steric hindrance: The bulky cyclopentyl group reduces accessibility to the aldehyde carbonyl, slowing reactions like aldol condensation. Compare kinetics with less hindered analogs (e.g., 3-(2-chlorophenyl)propanal, where electron-withdrawing groups enhance reactivity ).
  • Electronic effects: The electron-donating methyl groups may stabilize the carbonyl via hyperconjugation, altering regioselectivity in reactions. Computational studies (DFT) can map charge distribution.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Source discrepancies: Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays).
  • Structural analogs: Compare activity with derivatives like 2-(2-methoxycyclopentyl)-2-methylpropanal, where methoxy groups enhance solubility and alter protein kinase interactions .

Q. How can computational modeling predict metabolic pathways and degradation products?

Methodological Answer:

  • In silico tools: Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. For example, the aldehyde group is prone to oxidation to carboxylic acid or reduction to alcohol.
  • Experimental validation: Perform LC-MS/MS on hepatocyte incubations to detect metabolites like 2-(2,4,4-trimethylcyclopentyl)-propanol .

Contradictions and Gaps in Literature

  • Stereochemical stability: Some studies assume the cyclopentyl group adopts a single chair conformation, but dynamic NMR may reveal ring puckering effects .
  • Biological targets: While TLR7 is proposed, conflicting data from kinase assays suggest off-target effects. Use CRISPR-edited cell lines to isolate target-specific responses .

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